Product packaging for Bicyclo[2.2.1]hept-5-ene-2,3-dione(Cat. No.:CAS No. 17994-26-2)

Bicyclo[2.2.1]hept-5-ene-2,3-dione

Cat. No.: B14073684
CAS No.: 17994-26-2
M. Wt: 122.12 g/mol
InChI Key: BOFDMSONIJMXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bicyclo[2.2.1]hept-5-ene-2,3-dione (CAS 17994-26-2) is a versatile bicyclic diketone that serves as a valuable building block in organic synthesis and materials science. Its norbornene skeleton with adjacent carbonyl groups makes it a key precursor for constructing molecular architectures with concavity . An improved synthesis has been demonstrated via Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol, providing a more efficient route than traditional methods . This compound is a crucial intermediate for accessing more complex structures. For instance, its pyrazine-fused derivatives are of significant interest for creating host molecules that utilize the negative electrostatic potential field of the pyrazine rings . Furthermore, related norbornene dicarboximide derivatives have been explored for their biological activity and used in the synthesis of labeled compounds for biomedical research, such as nonsteroidal androgen receptor antagonists . Researchers also value this dione for its reactivity in various chemical transformations. It can be prepared as a yellow oil that solidifies upon cooling, with a melting point of approximately 40-43°C and a characteristic IR absorption at 1765 cm⁻¹ . Its structure is confirmed by NMR spectroscopy, showing distinctive signals . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O2 B14073684 Bicyclo[2.2.1]hept-5-ene-2,3-dione CAS No. 17994-26-2

Properties

CAS No.

17994-26-2

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2,3-dione

InChI

InChI=1S/C7H6O2/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-5H,3H2

InChI Key

BOFDMSONIJMXOQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(=O)C2=O

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 2.2.1 Hept 5 Ene 2,3 Dione and Its Derivatives

Diels-Alder Cycloaddition Strategies for Core Scaffold Construction

The construction of the fundamental bicyclo[2.2.1]heptene framework is efficiently achieved through the Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings. miracosta.edu

Reactions involving Cyclopentadiene (B3395910) and Activated Dienophiles

The Diels-Alder reaction between cyclopentadiene, a highly reactive diene, and a suitable dienophile is a primary method for creating the bicyclo[2.2.1]heptene skeleton. nih.gov Cyclopentadiene's high reactivity, even without activating groups, makes it an ideal component in these cycloadditions. nih.gov

Another approach involves the use of dichlorovinylene carbonate as the dienophile. mdpi.com The resulting adduct is then hydrolyzed to furnish the dione (B5365651). mdpi.com However, the synthesis of dichlorovinylene carbonate can be problematic due to the requirement of large quantities of chlorine gas. mdpi.com

The versatility of the Diels-Alder reaction allows for the introduction of various functionalities onto the bicyclic scaffold. For instance, reacting cyclopentadiene with maleic anhydride (B1165640) produces endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, a precursor for dicarboximide derivatives. miracosta.eduspectrabase.com Similarly, dienophiles like tetracyanoethylene (B109619) and p-benzoquinone can be employed to generate corresponding adducts. arkat-usa.org

Stereoselective Aspects of Diels-Alder Adduct Formation

A critical aspect of the Diels-Alder reaction is its stereoselectivity, which dictates the spatial arrangement of substituents in the resulting adduct. The "Alder endo rule" often governs the stereochemical outcome, predicting that the dienophile's substituents will orient themselves in the endo position to maximize the accumulation of double bonds. nih.gov

In the reaction of cyclopentadiene with dienophiles, the formation of both endo and exo adducts is possible. rsc.org For example, the reaction of cyclopentadiene with methyl acrylate (B77674) results in a mixture of endo and exo products. nih.govrsc.org However, the use of Lewis acids, such as aluminum chloride, can significantly enhance the preference for the endo adduct. nih.gov

Computational studies have been employed to investigate and predict the stereoselectivity of Diels-Alder reactions involving cyclopentadiene. chemrxiv.orgchemrxiv.org These studies analyze the activation free energies for the formation of endo and exo products, providing insights into the factors that control the stereochemical outcome. chemrxiv.orgchemrxiv.org While these models can often predict the major product, discrepancies with experimental results can occur, particularly with substituted cyclopropenes. chemrxiv.orgchemrxiv.org The stereochemistry of these reactions is influenced by a combination of steric effects, secondary orbital overlap, and electronic effects. rsc.org

Oxidation-Based Synthetic Routes

Oxidation of the corresponding diol is a crucial step in the synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione.

Improved Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol

An effective and improved method for the synthesis of this compound is the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol. mdpi.comresearchgate.net This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent to oxidize the diol to the corresponding α-diketone. mdpi.com

Initial methods using oxalyl chloride as the activating agent provided the dione in a 61% yield. mdpi.com A significant improvement was achieved by replacing oxalyl chloride with trifluoroacetic anhydride, which increased the yield to 73%. mdpi.com This enhanced procedure provides a more efficient route to the target compound from the readily available vinylene carbonate precursor. mdpi.com

Table 1: Comparison of Swern Oxidation Conditions

Activating Agent Yield of this compound
Oxalyl chloride 61% mdpi.com

Considerations for α-Diketone Formation

The formation of the α-diketone structure in this compound is a key transformation. The Swern oxidation is particularly well-suited for this purpose as it is a mild oxidation method that can selectively convert vicinal diols to α-diketones without over-oxidation or cleavage of the carbon-carbon bond. mdpi.comresearchgate.net

It is important to note that the reaction conditions can be critical. In some cases, particularly with pyrazine-fused analogs of the norbornenediol, the Swern oxidation can lead to unexpected ring-opening reactions. mdpi.comresearchgate.net This highlights the influence of the substrate's structure on the reaction outcome.

Functionalization and Derivatization Approaches

The this compound core serves as a versatile platform for further functionalization and derivatization, leading to a wide array of compounds with potential applications. nih.govresearchgate.net

One common derivatization involves the dicarboximide functionality, which can be achieved by reacting the corresponding anhydride with various amines. nih.gov For example, a series of N-phenyl- and N-benzyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides have been synthesized and evaluated for their anticonvulsant activity. nih.gov

The double bond within the bicyclo[2.2.1]heptene framework offers another site for functionalization. Reactions such as epoxidation can be performed on derivatives of this scaffold. researchgate.net Additionally, the reaction of N-substituted bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximides with azides leads to the formation of dihydrotriazole (B8588859) and aziridine (B145994) derivatives. researchgate.net

Synthesis of Related Carboxylic Acids and Anhydrides

The primary route to bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride is the Diels-Alder reaction between cyclopentadiene (CPD) and maleic anhydride. latech.edu This cycloaddition is highly stereoselective. The reaction initially forms the kinetically favored endo-isomer due to secondary orbital interactions. latech.eduresearchgate.net However, the exo-isomer is thermodynamically more stable. The endo-adduct can be rearranged to the more stable exo-isomer by heating at elevated temperatures, typically around 190°C. latech.edu

An alternative synthesis involves the reaction of freshly cracked cyclopentadiene with acetylenedicarboxylic acid in a solvent like tetrahydrofuran (B95107) (THF), which yields bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid directly. st-andrews.ac.uk This diacid can then be converted to the corresponding anhydride using dehydrating agents such as trifluoroacetic anhydride or ethoxyacetylene. st-andrews.ac.uk

An improved synthesis of the parent dione, this compound, utilizes a Swern oxidation. mdpi.com This method starts with the Diels-Alder reaction of cyclopentadiene and vinylene carbonate, followed by hydrolysis to produce bicyclo[2.2.1]hept-5-ene-2,3-diol. mdpi.com Subsequent Swern oxidation of this diol, using dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride or trifluoroacetic anhydride, affords the target dione in good yield. mdpi.com The use of trifluoroacetic anhydride in place of oxalyl chloride has been shown to increase the reaction yield. mdpi.com

ReactantsConditionsProductYieldReference
Cyclopentadiene, Maleic AnhydrideHigh Temperature (e.g., 260°C), High Pressure (4 MPa), Microreactorexo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride98% selectivity latech.edu
Cyclopentadiene, Acetylenedicarboxylic AcidTHF, Room Temperature, 20 hBicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid98% st-andrews.ac.uk
Bicyclo[2.2.1]hept-5-ene-2-endo,3-endo-diolDMSO, Trifluoroacetic anhydride, CH₂Cl₂, -78°C to RTThis compound73% mdpi.com

Preparation of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides are readily synthesized from the corresponding dicarboxylic anhydride. The most common method involves the reaction of the anhydride with a primary amine (R-NH₂) or ammonia. This reaction typically proceeds in two steps: initial formation of a dicarboxamic acid intermediate, followed by cyclization via dehydration, often promoted by heating, to form the imide ring. nih.govgoogle.com

A variety of N-substituted dicarboximides have been prepared using this methodology. For example, reacting allyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride with aniline (B41778) at 150°C yields the N-phenyl derivative. google.com Similarly, reactions with aqueous ammonia, followed by heating, produce the unsubstituted imide. google.com These N-substituted imides are precursors for functional polymers and have been investigated for their biological activities. nih.govgoogle.com For instance, a series of N-phenyl and N-benzyl substituted bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides were synthesized and evaluated for anticonvulsant activity. nih.gov

Anhydride DerivativeAmineConditionsProductReference
Allyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydrideAniline150°C, reduced pressureN-phenyl-allyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide google.com
Allyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride25% Aqueous AmmoniaReflux, then reduced pressureAllyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide google.com
exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydridep-ChloroanilineMethanol, stir at RT then refluxN-(4-Chlorophenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide iucr.org
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideVarious Phenyl and Benzyl (B1604629) aminesAcetic Acid, RefluxN-Aryl/Benzyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides nih.gov

Incorporation of Halogenated Moieties

The halogenation of the bicyclo[2.2.1]hept-5-ene system is a key transformation for introducing functional handles. Electrophilic halogenation of the double bond in derivatives like ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates has been studied. researchgate.net These reactions, involving reagents like bromine or iodine-based electrophiles, exclusively yield rearranged products, often through a Wagner-Meerwein rearrangement, rather than simple 1,2-addition products. researchgate.netbohrium.com This rearrangement is characteristic of the strained norbornene system, where the carbocation intermediate is stabilized by skeletal rearrangement.

In contrast, when the double bond is made less reactive, for example in N-nitrosubstituted 2-azabicyclo[2.2.1]hept-5-enes, the electrophilic halogenation becomes inert. bohrium.com However, halogenation can be achieved under radical conditions, which proceeds without the Wagner-Meerwein rearrangement to give the 5,6-dihalogenated adducts. bohrium.com This highlights how the electronic nature of substituents on the bicyclic framework can dictate the reaction pathway and outcome.

Regioselective and Stereoselective Functionalization

The rigid conformation of the bicyclo[2.2.1]hept-5-ene skeleton allows for a high degree of regio- and stereocontrol in chemical transformations. As mentioned, the Diels-Alder synthesis of the anhydride itself is a classic example of stereoselectivity, favoring the endo product under kinetic control. latech.edu The preference for reaction at the exo face of the double bond is a common feature in many additions to the norbornene system, due to the steric hindrance posed by the C-7 methylene (B1212753) bridge on the endo face.

Recent studies have explored more advanced functionalizations. For example, an unusual endo-selective C-H hydroarylation of norbornene has been achieved in the Rh(I)-catalyzed reaction of aromatic amides. researchgate.net This represents a departure from the typical exo-selectivity observed in most norbornene hydroarylation reactions and is thought to proceed through a rhodium carbene complex intermediate rather than a standard hydrometalation or carbometalation pathway. researchgate.net Furthermore, the copolymerization of ethylene (B1197577) with 5-norbornene-2,3-dicarboxylic anhydride isomers using phosphine-sulfonate palladium catalysts has shown that the exo-isomer is more efficiently incorporated than the endo-isomer, leading to copolymers with higher molecular weights and different material properties. rsc.org

Chiral Synthesis and Enantioselective Transformations

The creation of enantiomerically pure bicyclo[2.2.1]heptane derivatives is of significant interest for the synthesis of chiral ligands, catalysts, and pharmaceutical agents.

Asymmetric Alcoholysis of Related Anhydrides

A powerful strategy for obtaining chiral derivatives is the asymmetric desymmetrization of a meso starting material. The endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, being a meso compound, is an ideal substrate for this approach. Its enantioselective alcoholysis can be mediated by chiral catalysts, such as cinchona alkaloids, to produce chiral half-esters with high enantiomeric excess (ee). orgsyn.orgorgsyn.org

In a typical procedure, the anhydride is treated with an alcohol, such as benzyl alcohol, in the presence of a catalytic amount of an alkaloid like quinidine (B1679956) or its pseudo-enantiomer, quinine (B1679958). orgsyn.orgorgsyn.org The reaction of endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with benzyl alcohol in the presence of quinidine at low temperatures (e.g., -55°C) yields the (2R,3S)-3-endo-benzyloxycarbonyl-bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid with high yield and excellent enantioselectivity (up to 98% ee). orgsyn.org Using quinine as the catalyst produces the enantiomeric benzyl hemiester. orgsyn.orgorgsyn.org

AnhydrideAlcoholCatalystProductYieldee (%)Reference
endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideBenzyl AlcoholQuinidine(2R,3S)-3-endo-Benzyloxycarbonyl-bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid91-95%97-98% orgsyn.org
endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideBenzyl AlcoholQuinine(2S,3R)-3-endo-Benzyloxycarbonyl-bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid94%96% orgsyn.orgorgsyn.org
endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideMethanolQuinidine(2R,3S)-(+)-cis-monoesterHighup to 98% metu.edu.tr

Enantiomeric Excess Determination Methods

Accurate determination of the enantiomeric excess of the chiral products is crucial. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most common methods for this analysis.

For the benzyl hemiester obtained from asymmetric alcoholysis, the enantiomeric excess can be determined by chiral HPLC analysis. orgsyn.org Alternatively, the ee can be determined by GC analysis after converting the half-ester into a corresponding lactone through selective reduction of the ester group. orgsyn.org

For related chiral compounds like 2-azabicyclo[2.2.1]hept-5-en-3-one, a validated HPLC method has been developed for separating the enantiomers. oup.comresearchgate.net This method utilizes a Chiralcel OD-H column with a mobile phase of n-hexane and isopropanol, achieving baseline separation in under 10 minutes. oup.comresearchgate.net

AnalyteMethodChiral Stationary PhaseMobile Phase / ConditionsDetectionReference
Benzyl hemiester lactone derivativeGCLipodex EColumn Temp: 100°C (50 min), then ramp to 180°CFID orgsyn.org
2-Azabicyclo[2.2.1]hept-5-en-3-one enantiomersHPLCChiralcel OD-H (250 x 4.6 mm)n-hexane–isopropanol (80:20, v/v)UV (254 nm) oup.comresearchgate.net
cis-Monoester derivativeHPLC(Not specified)(Not specified)(Not specified) metu.edu.tr

Chemical Reactivity and Mechanistic Investigations of Bicyclo 2.2.1 Hept 5 Ene 2,3 Dione Systems

Reactions at the Carbonyl Centers

The adjacent carbonyl groups in bicyclo[2.2.1]hept-5-ene-2,3-dione are the primary sites for a variety of chemical modifications, including enolate formation and nucleophilic attacks.

While specific studies on the enolate chemistry of this compound are not extensively documented, the behavior of structurally similar bicyclic systems provides significant insights. The formation of enolates from related bicyclic ketones is a known process, though the generation of bridgehead enolates can be challenging due to the anti-Bredt nature of the resulting double bond in smaller bicyclic systems. nottingham.ac.uk

In analogous compounds like 5-norbornene-2,3-dicarboximides, anions and dianions can be generated and subsequently undergo stereoselective alkylation. acs.org This suggests that this compound could potentially be deprotonated at the α-positions (C1 and C4) to form an enolate, which could then be trapped by various electrophiles. For instance, derivatives of himic acid hydrazide, which also contain the bicyclo[2.2.1]heptene scaffold, have been successfully alkylated under basic conditions. dnu.dp.ua The reaction of 1,7,7-trimethyl bicyclo[2.2.1]heptane-2,3-dione with tris(dialkylamino)phosphines proceeds through a dipolar adduct that can be described as a phosphoniooxy bicyclo[2.2.1]hept-2-en-2-olate, demonstrating the accessibility of an enolate-type structure. jofamericanscience.org

The stereochemical outcome of such alkylations would be dictated by the steric hindrance of the bicyclic framework, likely favoring attack from the less hindered exo face.

The electrophilic nature of the carbonyl carbons in this compound facilitates nucleophilic additions. A prominent example is the condensation reaction with diamines to form heterocyclic systems. For instance, the reaction with ethylenediamine (B42938) leads to the formation of a norbornadiene-fused pyrazine (B50134), a key intermediate for more complex molecular architectures. mdpi.com

Another documented nucleophilic addition involves the reaction of the related 1,7,7-trimethyl bicyclo[2.2.1]heptane-2,3-dione with tris(dialkylamino)phosphines. This reaction yields stable dipolar adducts, showcasing the reactivity of the dione (B5365651) system towards phosphorus nucleophiles. jofamericanscience.org The spectroscopic data for one such adduct are presented in Table 1.

Table 1: Spectroscopic Data for the Adduct of 1,7,7-trimethyl-bicyclo[2.2.1]heptane-2,3-dione with tris(dimethylamino)phosphine

Spectroscopic Data Value
Melting Point 221-222°C
IR (KBr, cm⁻¹) 1590 (C=C), 1490 (enolate, carbonyl), 1310, 870 (P-N(CH₃)₂)
¹H-NMR (500 MHz, CDCl₃, δ ppm) 0.99 (s, 3H, CH₃), 1.03 (s, 6H, 2CH₃), 1.25-1.43 (m, 2H, CH₂), 1.62-1.86 (m, 2H, CH₂), 2.33 (m, 1H, CH), 2.65 (d, 18H, 6CH₃, JHP=10.50Hz)
¹³C-NMR (125 MHz, CDCl₃, δ ppm) 18.32 (CH₃), 19.91 (2CH₃), 26.95, 29.96 (2CH₂), 39.75 (CH), 46.03 (C(CH₃)₂), 49.25 (C-CH₃), 37.83 (N(CH₃)₂), 101.01 (C=C-O), 189.03 (C=C-O-P)
³¹P-NMR (CDCl₃, δ ppm) +38.73

Data sourced from a study on the behavior of trimethyl bicyclo[2.2.1]heptane-2,3-dione with organophosphorus reagents. jofamericanscience.org

The characteristic infrared spectra of 7-substituted 2,3-norbornanediones exhibit two distinct bands in the carbonyl-stretching region, a result of vibrational coupling between the two adjacent carbonyl groups. cdnsciencepub.com This feature is a hallmark of α-dicarbonyl compounds and influences their reactivity towards nucleophiles.

Transformations Involving the Olefinic Double Bond

The strained C5-C6 double bond in the bicyclo[2.2.1]heptene framework is a site of high reactivity, readily undergoing addition and rearrangement reactions.

The olefinic double bond in bicyclo[2.2.1]heptene derivatives is susceptible to catalytic hydrogenation. For the related bicyclo[2.2.2]oct-5-ene systems, hydrogenation over palladium catalysts effectively saturates the double bond. Similarly, catalytic hydrogenation of 2-azabicyclo[2.2.1]hept-2-ene systems has been reported. ucla.edu These examples strongly suggest that the double bond of this compound can be selectively reduced to the corresponding saturated dione, bicyclo[2.2.1]heptane-2,3-dione, under standard hydrogenation conditions.

Hydration of the bicyclo[2.2.1]heptene double bond can also be achieved. google.com Patented processes describe the hydration of this specific double bond in various substituted norbornenes, indicating its susceptibility to electrophilic addition of water, typically under acidic conditions. google.com

The strained nature of the double bond in the bicyclo[2.2.1]heptene system makes it an excellent dienophile and dipolarophile for cycloaddition reactions. Reactions with azides, for example, are well-documented for analogous structures. N-substituted bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximides react with aryl azides to yield dihydrotriazole (B8588859) derivatives. researchgate.net This reactivity is also observed in N-aminobicyclo[2.2.1]hept-2-ene-endo-5,endo-6-dicarboximide, which undergoes [3+2]-cycloaddition with aryl azides at the strained double bond. researchgate.net

These cycloadditions generally proceed with high stereoselectivity, with the incoming reagent approaching from the less sterically hindered exo face of the bicyclic system. The reaction of this compound with azides would be expected to follow a similar pathway, leading to the formation of tricyclic adducts. Furthermore, 1,3-dipolar cycloadditions with other dipoles, such as nitrile oxides, have been studied with related 7-oxabicyclo[2.2.1]hept-5-ene derivatives, highlighting the broad scope of these transformations. acs.org

The inherent strain in the bicyclo[2.2.1]heptene skeleton can drive ring-opening and skeletal rearrangement reactions, particularly upon the introduction of reactive intermediates or under harsh reaction conditions. An unexpected ring-opening was observed during the Swern oxidation of pyrazine-fused derivatives of bicyclo[2.2.1]hept-5-ene-2,3-diol, the precursor to the dione. mdpi.comresearchgate.net

Electrophilic addition to the double bond can also trigger skeletal rearrangements. For example, the bromination of norbornadiene-fused pyrazines, which are synthesized from this compound, can lead to products derived from a Wagner-Meerwein type skeletal rearrangement. jofamericanscience.org This type of rearrangement is a characteristic feature of the norbornane (B1196662) system, proceeding through carbocationic intermediates to relieve ring strain.

Ring-Opening Reactions and Skeletal Rearrangements

Swern Oxidation Induced Ring-Opening

The Swern oxidation is a widely utilized method for the synthesis of ketones and aldehydes from primary and secondary alcohols. In the context of bicyclo[2.2.1]hept-5-ene systems, this reaction has been employed to prepare this compound from its corresponding diol. An improved synthesis of this compound involves the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol. mdpi.com This diol precursor is prepared via a Diels-Alder reaction between vinylene carbonate and cyclopentadiene (B3395910), followed by hydrolysis, achieving a 78% total yield over the two steps. mdpi.com The subsequent Swern oxidation of the diol using dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride yields the desired dione in 61% yield. mdpi.com A modification of the Swern protocol, substituting oxalyl chloride with trifluoroacetic anhydride (B1165640), has been shown to increase the yield of this compound to 73%. mdpi.com

Interestingly, when the Swern oxidation is applied to pyrazine-fused derivatives of bicyclo[2.2.1]hept-5-ene-2,3-diol, an unexpected ring-opening reaction occurs. mdpi.comresearchgate.net This highlights how the fusion of a heteroaromatic ring can significantly alter the reactivity of the norbornene framework under these oxidative conditions. mdpi.comresearchgate.net

Table 1: Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol Derivatives

Starting MaterialOxidizing AgentProductYield (%)Reference
Bicyclo[2.2.1]hept-5-ene-2,3-diolDMSO, Oxalyl ChlorideThis compound61 mdpi.com
Bicyclo[2.2.1]hept-5-ene-2,3-diolDMSO, Trifluoroacetic AnhydrideThis compound73 mdpi.com
Pyrazine-fused bicyclo[2.2.1]hept-5-ene-2,3-diolDMSO, Trifluoroacetic AnhydrideRing-opened productUnexpected mdpi.comresearchgate.net
Anionic Ring-Opening of Heteroaryl-Fused Norbornenes

The bicyclo[2.2.1]heptene framework, particularly when fused to heteroaromatic systems, can undergo anionic ring-opening reactions. This reactivity is driven by the inherent strain of the bicyclic system and is often facilitated by the electronic nature of the fused heterocycle. For instance, 2-hydroxy and 2-oxo derivatives of 1,2,3,4-tetrahydro-1,4-methanophenazine, which contain a quinoxaline-fused norbornene moiety, have been observed to undergo ring-opening in basic media. researchgate.net This process is thought to proceed through the formation of anionic intermediates stabilized by the electron-deficient quinoxaline (B1680401) system, ultimately leading to 2,3-dihydro-1H-cyclopenta[b]quinoxaline derivatives. researchgate.net The steric strain of the heteroaryl-fused bicyclo[2.2.1]heptene moiety is a significant contributing factor to this transformation. researchgate.net

1,3-Dipolar Rearrangements

The strained double bond of the bicyclo[2.2.1]hept-5-ene system is susceptible to cycloaddition reactions, including 1,3-dipolar rearrangements. A study focused on the 1,3-dipolar rearrangement between acetonitrile (B52724) oxide and (1S,2R,4S)-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate (B1210297) derivatives has provided insight into the mechanism of such transformations. acs.org This type of reaction involves the addition of a 1,3-dipole across the double bond, leading to the formation of a five-membered heterocyclic ring. The stereochemistry and electronic effects of the substituents on the norbornene framework can influence the regioselectivity and stereoselectivity of the cycloaddition. acs.org

Transition Metal-Mediated Transformations

Catalytic Hydrogenation and Functionalization

Catalytic hydrogenation is a common method for the saturation of the double bond in norbornene derivatives. The use of palladium on carbon (Pd/C) under hydrogen pressure (1–3 atm) effectively reduces the double bond of bicyclo[2.2.1]hept-5-ene derivatives. This reaction is a key step in modifying the core structure and accessing saturated bicyclo[2.2.1]heptane systems. researchgate.net

Functionalization of the this compound scaffold can lead to a variety of derivatives with potential applications. For instance, derivatives of this dione can serve as intermediates in the synthesis of more complex molecules. ontosight.ai

Ligand Design for Organometallic Catalysis

The rigid bicyclo[2.2.1]hept-5-ene framework is an attractive scaffold for the design of chiral ligands for asymmetric catalysis. (2S,3S)-(+)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene is a well-known and highly effective ligand in transition metal catalysis, particularly in asymmetric synthesis and cross-coupling reactions. chemimpex.com The defined stereochemistry and steric bulk of the bicyclic backbone contribute to high levels of enantioselectivity in catalytic transformations. chemimpex.com

Derivatives of bicyclo[2.2.1]hept-5-ene-2,3-diamine have also been utilized to synthesize PNNP ligands for ruthenium catalysts. ualberta.caualberta.ca These catalysts have shown activity in the enantioselective transfer hydrogenation of ketones and the hydrogenation of β-chiral esters, achieving moderate enantiomeric excesses. ualberta.ca The ability to polymerize these catalyst monomers via ring-opening metathesis polymerization (ROMP) offers a pathway to heterogenized, reusable catalysts. ualberta.caualberta.ca

Table 2: Applications of Bicyclo[2.2.1]hept-5-ene Derivatives in Catalysis

DerivativeMetalReaction TypeKey FeatureReference
(2S,3S)-(+)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-eneVarious Transition MetalsAsymmetric Catalysis, Cross-CouplingChiral diphosphine ligand chemimpex.com
RuCl₂(N,N'-bis{2-(diphenylphosphino)benzyl}-bicyclo[2.2.1]hept-5-ene-2,3-diamine)RutheniumEnantioselective HydrogenationPNNP ligand, ROMP-active ualberta.ca

Demetalation Reactions and Stereochemical Preservation

In the context of organometallic chemistry, cycloaddition reactions involving metal-complexed dienes can be followed by demetalation to yield the free organic molecule. It has been reported that cycloadduct demetalation reactions can preserve the stereochemistry established during the cycloaddition. researchgate.net This allows for the synthesis of stereochemically defined bicyclic systems, with the potential for the metal complex to be recycled. researchgate.net

Structure-Reactivity Relationship Studies

The reactivity of the this compound framework is intricately linked to its unique structural features: a strained bicyclic system, a reactive carbon-carbon double bond, and two adjacent carbonyl groups. Modifications to this core structure, through the introduction of various substituents, can significantly influence the electronic and steric environment of the molecule, thereby altering its chemical behavior in a predictable manner. Research into these structure-reactivity relationships provides valuable insights into reaction mechanisms and allows for the fine-tuning of the molecule for specific synthetic applications.

The primary sites of reactivity in this compound and its derivatives are the C5-C6 double bond and the dicarbonyl moiety at C2 and C3. The strained nature of the norbornene skeleton enhances the reactivity of the double bond towards cycloaddition reactions. The adjacent diketone functionality offers sites for nucleophilic attack and can participate in various rearrangements, particularly under photochemical conditions.

Systematic studies on related bicyclic systems, such as N-substituted bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides, have demonstrated a clear correlation between the nature of the substituent and the reactivity of the molecule. researchgate.net These studies serve as a valuable proxy for understanding the behavior of the dione systems. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the C5-C6 double bond, thereby affecting its reactivity in Diels-Alder and other cycloaddition reactions.

Similarly, substituents on the bicyclic frame can influence the stereoselectivity of reactions. The exo and endo faces of the molecule present distinct steric environments, and the size and position of a substituent can direct incoming reagents to one face over the other.

While comprehensive kinetic data for a wide range of substituted bicyclo[2.2.1]hept-5-ene-2,3-diones is not extensively documented in a single source, a compilation of findings from various studies on the dione and closely related analogs allows for the elucidation of key structure-reactivity trends. The following tables summarize the observed influence of substituents on the reactivity of these systems in different types of reactions.

Table 1: Influence of Substituents on Cycloaddition Reactions of Bicyclo[2.2.1]hept-5-ene Systems

Substituent at C7DienophileReaction ConditionsObserved Effect on Reactivity/SelectivityReference
HAryl AzidesThermalExo-selectivity is generally favored in cycloadditions to the norbornene double bond. researchgate.net
IsopropylideneNot specifiedNot specifiedThe 7-isopropylidene group introduces steric bulk, potentially influencing the facial selectivity of addition to the C5-C6 double bond.

Table 2: Reactivity of the Dicarbonyl Moiety in Bicyclo[2.2.1]heptane Systems

PrecursorReagentsProductYield (%)ObservationsReference
Bicyclo[2.2.1]hept-5-ene-2,3-diolDimethyl sulfoxide, oxalyl chlorideThis compound61Standard Swern oxidation conditions. mdpi.com
Bicyclo[2.2.1]hept-5-ene-2,3-diolDimethyl sulfoxide, trifluoroacetic anhydrideThis compound73Use of trifluoroacetic anhydride improves the yield of the dione. mdpi.com
Pyrazine-fused bicyclo[2.2.1]hept-5-ene-2,3-diolDimethyl sulfoxide, trifluoroacetic anhydrideRing-opened products-Fusion of a pyrazine ring alters the reaction pathway, leading to unexpected ring-opening instead of simple oxidation. This highlights a significant electronic effect of the fused aromatic system. mdpi.com

Table 3: Photochemical Reactivity of Related Bicyclic Ketones

SubstrateIrradiation ConditionsKey Product(s)ObservationsReference
N-Aryl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximideNot specifiedDihydrotriazole or arylsulfonylaziridine derivativesThe nature of the substituent on the azide (B81097) (aryl vs. sulfonyl) dictates the structure of the resulting cycloadduct. researchgate.net

These findings collectively underscore the profound impact of structural modifications on the chemical reactivity of this compound systems. The interplay of steric and electronic effects governed by various substituents provides a powerful tool for directing the outcomes of chemical transformations involving this versatile bicyclic framework. Further quantitative studies, particularly kinetic analyses, would be invaluable for a more refined understanding and prediction of its chemical behavior.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of Bicyclo[2.2.1]hept-5-ene-2,3-dione. One- and two-dimensional NMR experiments allow for the unambiguous assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra of this compound show a set of distinct signals corresponding to the unique magnetic environments of the nuclei in the molecule. Detailed analysis of a sample in deuterated chloroform (B151607) (CDCl₃) has provided the following assignments. mdpi.com

One study reported the synthesis of this compound as a yellow oil, with spectral data confirming its structure. mdpi.com The assignments for the proton and carbon nuclei are presented in the table below. mdpi.com

¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Remarks
1, 43.32 (m)51.4Bridgehead protons
2, 3-195.6Carbonyl carbons
5, 66.51 (br s)137.7Olefinic protons
72.49 (d), 3.00 (dt)43.6Methylene (B1212753) bridge protons (syn and anti)
mdpi.com

While one-dimensional spectra provide initial data, two-dimensional (2D) NMR techniques are essential for confirming the complex structure of bicyclic systems. mdpi.comresearchgate.net For this compound and its derivatives, several 2D NMR methods are employed for complete structural assignment. researchgate.netkirj.ee

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY spectra would show correlations between the bridgehead protons (H1/H4) and the adjacent olefinic (H5/H6) and methylene bridge (H7) protons, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This allows for the direct assignment of carbon signals for C1/C4, C5/C6, and C7 based on the known proton shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) couplings between protons and carbons. This is particularly crucial for assigning the quaternary carbonyl carbons (C2 and C3). Correlations would be expected from the bridgehead protons (H1/H4) to both carbonyl carbons (C2 and C3) and the olefinic carbons (C5/C6).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps protons that are close in space, providing key insights into the molecule's stereochemistry. In the bicyclo[2.2.1]heptane framework, a NOESY spectrum would show a spatial correlation between the syn-H7 proton and the nearby olefinic protons (H5 and H6), confirming the rigid, cage-like structure.

The combined application of these techniques provides an unambiguous and detailed map of the molecule's covalent framework and spatial arrangement in solution. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and their electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the absorptions of its carbonyl groups. Due to the strain of the five-membered ring containing the α-dicarbonyl system, the C=O stretching frequencies are shifted to higher wavenumbers than in typical acyclic ketones. One reported spectrum shows two distinct, strong absorption bands at 1765 cm⁻¹ . mdpi.com These bands are characteristic of the symmetric and asymmetric stretching vibrations of the vicinal carbonyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectrum of this compound is characterized by two main absorption regions. The chromophores present are the isolated carbon-carbon double bond and the α-dione system. The molecule exhibits a weak, long-wavelength absorption corresponding to the n→π* electronic transition of the carbonyl groups and more intense, shorter-wavelength absorptions from π→π* transitions of both the alkene and carbonyl functionalities.

Key Spectroscopic Data for this compound

Spectroscopic TechniqueFunctional GroupCharacteristic Absorption
Infrared (IR)C=O (α-Diketone)1765 cm⁻¹ mdpi.com
UV-Visible (UV-Vis)C=O (n→π)Long wavelength, low intensity
UV-Visible (UV-Vis)C=C, C=O (π→π)Short wavelength, high intensity

Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL/CPP) Studies of Chiral Derivatives

While this compound itself is achiral, its rigid framework is a common scaffold for creating chiral molecules by introducing substituents. Chiroptical techniques like Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) are exceptionally sensitive to the three-dimensional structure of these chiral derivatives. quick.cz

A prominent example is (1R)- and (1S)-Camphorquinone , a trimethylated derivative of bicyclo[2.2.1]heptane-2,3-dione. jascoinc.comresearchgate.net

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. For chiral bicyclic α-diones like camphorquinone, the long-wavelength n→π* transition gives rise to a distinct Cotton effect, the sign of which can be related to the absolute configuration of the molecule, often interpreted using a modified octant rule for α-diketones. rsc.org

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and conformational details. While this compound exists as a low-melting solid or oil, making single-crystal X-ray diffraction challenging, the structures of numerous closely related derivatives have been determined. mdpi.com

For instance, crystallographic analysis of various bicyclo[2.2.1]heptane derivatives, such as bicyclo[2.2.1]hept-5-ene-2,3-exo-dicarboxylic anhydride (B1165640) , reveals the key structural features of the norbornene framework. researchgate.net The analysis confirms the strained, boat-like conformation of the six-membered ring and the envelope conformation of the five-membered rings. In derivatives of the title compound, the α-diketone chromophore has been shown to be planar. rsc.org The crystal structure of a complex of trans-bicyclo[2.2.1]heptane-2,3-diamine, a related compound, was determined, revealing details of its hydrogen bonding and packing in the crystal lattice. rsc.org Similarly, the crystal structure of N-(4-Chlorophenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide has been reported, showing a boat conformation for the cyclohexane (B81311) ring. iucr.org These studies provide a robust model for the expected solid-state conformation of this compound.


Theoretical and Computational Chemistry of Bicyclo 2.2.1 Hept 5 Ene 2,3 Dione

Electronic Structure and Bonding Analysis

The electronic structure of bicyclo[2.2.1]hept-5-ene-2,3-dione is dominated by the interplay of several key features: the strained bicyclic alkane skeleton, the carbon-carbon double bond, and the adjacent α-dicarbonyl system. The norbornane (B1196662) framework forces the molecule into a rigid conformation, influencing the orientation of its molecular orbitals.

The presence of two adjacent ketone groups significantly affects the electronic properties. The lone pairs on the oxygen atoms and the π-systems of the carbonyl groups and the C=C double bond are the primary sites of electronic activity, defining the molecule's frontier molecular orbitals (HOMO and LUMO). The proximity of the two carbonyl groups allows for through-bond and through-space interactions between their respective π-systems, which can be analyzed using computational methods to understand the electronic communication within the dione (B5365651) moiety.

Bonding analysis, often performed using techniques like Quantum Theory of Atoms in Molecules (QTAIM), can elucidate the nature of chemical bonds and non-covalent interactions within the structure. For this molecule, such analysis would quantify the strain in the C-C bonds of the bicyclic cage and characterize the interactions between the two carbonyl groups and between the carbonyls and the double bond.

Quantum Chemical Calculations (e.g., AM1, DFT)

Quantum chemical calculations are indispensable tools for investigating the properties of bicyclic compounds. Semi-empirical methods like AM1 (Austin Model 1) and more rigorous Density Functional Theory (DFT) methods are frequently employed to study molecules in the bicyclo[2.2.1]heptane family.

Semi-empirical methods like AM1, while less computationally expensive, can provide useful initial geometries and insights, especially for larger systems or for preliminary reaction pathway explorations. researchgate.netclockss.org DFT, particularly with functionals like B3LYP, offers a much higher level of accuracy for energies, geometries, and electronic properties. researchgate.net For instance, DFT calculations at the B3LYP/6-31G* level have been successfully used to estimate the relative reactivities and stereoselectivities of reactions involving related bicyclic systems. researchgate.net

Interactive Table 1: Common Quantum Chemical Methods for Bicyclic Systems

Method TypeAbbreviationCommon Basis SetsTypical Applications
Semi-empiricalAM1, PM3N/AInitial geometry optimization, analysis of large systems. researchgate.net
Density Functional TheoryDFT (e.g., B3LYP, B3PW91)6-31G, 6-311+G**, def2-TZVPGeometry optimization, reaction energies, transition state analysis, spectroscopic prediction. researchgate.netrsc.org
Ab initioRHF, CASPT2, MP26-31G, cc-pVDZHigh-accuracy energy calculations, study of excited states and complex reaction mechanisms.

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For derivatives of bicyclo[2.2.1]heptane, DFT calculations have been instrumental in modeling the π-facial and stereoselectivities of Diels-Alder reactions, a common method for synthesizing the bicyclic framework. researchgate.netacs.org By locating the transition state structures and estimating their activation energies, these studies can predict the preferred reaction pathways, such as the exclusive exo π-facial selectivity often observed in these cycloadditions. researchgate.net

For this compound itself, computational studies could elucidate the mechanisms of reactions such as its synthesis via Swern oxidation of the corresponding diol or its participation in further cycloadditions. mdpi.com Such studies would involve optimizing the geometries of reactants, products, intermediates, and transition states to calculate the reaction's thermodynamic and kinetic parameters.

Furthermore, derivatives of the bicyclo[2.2.1]hept-5-ene system can exist as distinct endo and exo diastereomers. researchgate.net Computational methods can be used to calculate the relative energies and stabilities of these different isomers. For example, DFT calculations on complex derivatives have been used to explore the conformational landscape, revealing that low-energy conformers can adopt various shapes stabilized by intramolecular interactions. rsc.org These calculations help in understanding which isomers are more likely to form in a synthesis and how they might interact with other molecules.

Prediction of Spectroscopic Properties through Computational Models

Computational models, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting various spectroscopic properties, which aids in structure elucidation and characterization. researchgate.net

For this compound and its chiral analogues, TD-DFT can calculate electronic circular dichroism (ECD) and circularly polarized luminescence (CPL) spectra. researchgate.net These techniques are sensitive to the molecule's three-dimensional structure, and comparing calculated spectra with experimental ones can help determine the absolute configuration of chiral centers. Studies on related bicyclic diketones, such as camphorquinone, have shown that TD-DFT provides a satisfactory interpretation of both absorption and emission chiroptical spectra, offering insights into ground and excited state electronic properties. researchgate.net

Similarly, computational methods can predict NMR and IR spectra. Calculating NMR chemical shifts and coupling constants can help assign signals in experimental spectra, especially for complex structures where signals may overlap. researchgate.net Likewise, the calculation of vibrational frequencies can aid in the assignment of bands in IR spectra, such as the characteristic stretches of the carbonyl groups and the C=C double bond. acs.org

Analysis of Strain and Aromaticity in Bicyclic Systems

The bicyclo[2.2.1]heptane framework is inherently strained due to the geometric constraints of the bridged ring system, which forces bond angles to deviate from their ideal values. This ring strain is a critical factor in the reactivity of these molecules. The high strain energy can be exploited to drive specific chemical transformations, such as retro-condensation reactions, that might not occur in less strained systems. nih.gov Computational methods can quantify this strain energy by comparing the energy of the molecule to an appropriate strain-free reference compound.

The concept of aromaticity is not limited to planar, cyclic, conjugated systems. In this compound, the cyclopentene (B43876) ring is part of the strained system. While not aromatic in the classical sense, computational analysis using methods like the Nucleus-Independent Chemical Shift (NICS) could probe for any potential aromatic or anti-aromatic character in the five-membered ring, which could be influenced by the adjacent electron-withdrawing dione functionality.

Applications in Polymer Science and Advanced Materials

Role as Monomers in Polymerization Reactions

The strained double bond within the bicyclo[2.2.1]heptane (norbornene) framework is the primary site for polymerization, enabling the creation of long-chain polymers with the bicyclic structure incorporated into the backbone.

The norbornene backbone of bicyclo[2.2.1]hept-5-ene-2,3-dione and its derivatives makes it an excellent candidate for Ring-Opening Metathesis Polymerization (ROMP). bohrium.com This type of polymerization utilizes catalysts, often based on ruthenium or molybdenum, to open the strained ring and form linear polymers with high molecular weights. bohrium.comsciforum.net

The polymerization of related norbornene monomers, such as the dimethyl esters of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, via ROMP has been shown to produce polymers with molecular masses exceeding 4.5 x 10⁶ g/mol . researchgate.net The presence of the dione (B5365651) groups in this compound offers an added advantage, providing reactive sites for post-polymerization modification. This allows for further cross-linking or functionalization of the polymer, enabling the fine-tuning of its final properties for specific applications.

Derivatives of this compound, particularly its halogenated anhydrides, are crucial monomers in the synthesis of unsaturated polyester (B1180765) resins. cymitquimica.comlookchem.com Specifically, 1,4,5,6,7,7-hexachlorobicyclo- bohrium.combohrium.comontosight.ai-hept-5-ene-2,3-dicarboxylic acid anhydride (B1165640) (Chlorendic Anhydride) is produced through the Diels-Alder reaction of hexachlorocyclopentadiene (B6142220) and maleic anhydride. cyberleninka.ru This chlorinated anhydride is then used in polycondensation reactions with glycols (like propanetriol) and other unsaturated anhydrides (like maleic anhydride) to form the polyester backbone. cyberleninka.ru The incorporation of this bicyclic monomer is fundamental to imparting desirable characteristics such as flame retardancy and chemical resistance to the final resin. cymitquimica.comcyberleninka.ru

Development of High-Performance Polymeric Materials

The integration of the rigid and functional bicyclo[2.2.1]heptane unit into polymer chains leads to materials with significantly improved performance profiles compared to conventional polymers.

A primary application of polymers derived from this compound analogues is the enhancement of thermal and chemical resilience. The inclusion of the chlorinated bicyclic structure results in polymers with exceptional thermal stability, high heat distortion temperatures, and robust resistance to chemical attack. lookchem.comontosight.aiontosight.ai

Research has demonstrated that unsaturated polyesters synthesized with 1,4,5,6,7,7-hexabromobicyclo- bohrium.combohrium.comontosight.ai-hept-5-ene-2,3-dicarboxylic acid anhydride exhibit superior thermal properties. cyberleninka.ru When these polyesters are used to modify epoxy resins, the resulting compositions show a significant increase in thermal resistance. For instance, the addition of 20% of such a polyester to an ED-20 epoxy resin composition increases the Vicat softening temperature to 250°C. cyberleninka.ru Furthermore, these halogenated bicyclic monomers impart excellent flame retardant properties and corrosion resistance, making them suitable for applications in harsh chemical environments. ontosight.aicyberleninka.ru

PropertyUnmodified Epoxy ResinEpoxy Resin Modified with Bicyclic Polyester (20%)
Tensile Strength Lower90 MPa
Relative Elongation Lower9%
Vicat Resistance Lower250°C
Flame Retardancy NoSelf-extinguishing properties

Table 1: Comparison of physical and mechanical properties of a standard epoxy resin versus one modified with an unsaturated polyester containing a hexabromo-bicyclo[2.2.1]heptene derivative. Data sourced from a study on bromine-containing bicyclic unsaturated polyesters. cyberleninka.ru

The enhanced durability and adhesive properties of polymers containing the bicyclo[2.2.1]heptane structure make them valuable components in coatings, adhesives, and composites. ontosight.aiontosight.ai Unsaturated polyester resins made from chlorendic anhydride are widely used in flame-retardant, glass-reinforced polyester composites. cyberleninka.ru These composites find application in the manufacturing of boats, construction panels, electrical components, and machine housings. cyberleninka.ru

In corrosion-resistant applications, these polyesters are used to fabricate piping, tanks, and scrubbers for the chemical, fertilizer, and pulp industries. cyberleninka.ru The use of these monomers as modifiers for other polymers, such as epoxy resins, also enhances their physical and mechanical properties, leading to high-strength adhesives and composite materials. cyberleninka.ru

In a historical context, ester derivatives of the related bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid have been utilized as plasticizers. nasa.gov These compounds were added to polymers like polyvinyl chloride (PVC), cellulose (B213188) ethers, and cellulose esters to increase their flexibility. nasa.gov For example, specific esters such as the dibutyl ester of ethylene (B1197577) glycol bis(bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid) were reported for use as plasticizers for PVC. nasa.gov This application demonstrates the versatility of the bicyclic structure in modifying polymer properties, a role that has since evolved towards creating more permanent performance enhancements as an integrated monomer rather than an additive.

Synthesis of Novel Polymeric Ligands and Catalytic Systems

The unique and rigid bicyclo[2.2.1]heptane framework of this compound makes it a valuable building block in polymer science for the development of advanced materials. ontosight.ai Its structure is particularly suited for the synthesis of novel polymeric ligands, which can immobilize metal catalysts. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and catalyst recyclability).

Research has demonstrated the successful use of the bicyclic norbornane (B1196662) skeleton in creating diimine polymeric ligands. researchgate.net These ligands are synthesized through the functionalization of copolymers derived from norbornene-type monomers. For instance, diimine ligands supported on a vinylic addition polynorbornene (VA-PNB) backbone have been prepared. The synthesis involves the nickel-catalyzed copolymerization of norbornene with norbornenylcarbonate. The resulting copolymer is then chemically modified to introduce the diimine functionalities. researchgate.net

Once the polymeric ligand is synthesized, it can be used to immobilize catalytically active metal centers. Palladium complexes, in particular, have been successfully supported on these VA-PNB-diimine ligands. researchgate.net The resulting immobilized palladium complexes, with the general structure VA-PNB-diimine-PdX₂, have shown significant catalytic activity. For example, the trifluoroacetato complex, where X = CF₃COO, has been effectively employed as a recyclable precatalyst in the Suzuki cross-coupling reaction. researchgate.net A key advantage of this system is that the polymeric catalyst can be recovered after the reaction and reused multiple times without a significant loss in its catalytic activity, as the active palladium species are released in minute, highly active amounts. researchgate.net

Furthermore, this strategy has been extended to other types of polymerization catalysis. A polymeric analogue to the well-known Brookhart's catalyst, specifically VA-PNB-diimine-PdMeCl, has been synthesized. This polymer-supported catalyst has demonstrated the ability to polymerize ethylene, although its activity is noted to be lower than that of its homogeneous, monomeric counterparts. researchgate.net The development of such macromolecular catalyst systems is a key area of research, aiming to create more sustainable and efficient chemical processes. metu.edu.tr

The polymerization of norbornene derivatives is sensitive to the catalyst system used. Cationic palladium(II) complexes are known to produce saturated polymers with intact bicyclic structures through 2,3-linkages. researchgate.net The stereochemistry of the norbornene monomer, specifically the exo or endo configuration, can also significantly influence polymerization behavior, affecting polymerization rates, monomer incorporation, and the molecular weight of the resulting polymer. rsc.org

The research findings on a recyclable palladium catalyst system based on a polynorbornene backbone are summarized in the table below.

Catalytic SystemTarget ReactionKey FindingsReference
VA-PNB-diimine-Pd(CF₃COO)₂Suzuki ReactionActs as a recyclable precatalyst; can be reused with no significant loss of activity. researchgate.net
VA-PNB-diimine-PdMeClEthylene PolymerizationLess active than its monomeric counterpart. researchgate.net

Future Research Directions and Outlook

Novel Synthetic Pathways and Catalyst Discovery

The current synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione often relies on multi-step sequences, with one established method being the Swern oxidation of the corresponding diol. orgsyn.orgmdpi.com An improved version of this synthesis utilizes trifluoroacetic anhydride (B1165640) instead of oxalyl chloride, leading to a higher yield of the dione (B5365651). orgsyn.org The precursor, bicyclo[2.2.1]hept-5-ene-2,3-diol, is typically prepared via a Diels-Alder reaction between cyclopentadiene (B3395910) and vinylene carbonate, followed by hydrolysis. orgsyn.orgmdpi.com

Exploration of Unique Reactivities and Stereocontrol

The strained double bond and the adjacent diketone functionality in this compound create a platform for investigating unique chemical transformations. The interplay between these two reactive sites is expected to lead to novel cycloaddition, rearrangement, and tandem reactions.

Future investigations will likely delve into the photochemical reactivity of this dione, exploring intramolecular [2+2] cycloadditions to form cage-like structures. The unique electronic environment of the dione may also influence its participation in various pericyclic reactions, offering pathways to complex polycyclic systems. Moreover, the development of stereoselective reactions targeting either the alkene or the carbonyl groups is a key area for future research. Achieving high levels of stereocontrol in additions, reductions, and other transformations will be crucial for its application in the synthesis of complex natural products and pharmaceuticals. The rigid bicyclic framework can serve as a stereodirecting element, and understanding how to exploit this property will be a central theme in future studies.

Advanced Computational Predictions and Experimental Verification

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound. Density Functional Theory (DFT) calculations can provide insights into its electronic structure, frontier molecular orbitals, and reaction mechanisms. Such studies can help in predicting the regioselectivity and stereoselectivity of its reactions, guiding experimental design. acs.org

Future research in this area will involve more sophisticated computational models to explore the excited-state properties of the dione, predicting its behavior in photochemical reactions. Theoretical studies on its chiroptical properties, such as circular dichroism, will be valuable for understanding the stereochemistry of its derivatives. rsc.org Crucially, these computational predictions must be coupled with rigorous experimental verification. Spectroscopic techniques, such as advanced NMR methods and X-ray crystallography, will be essential to confirm the predicted structures and reaction outcomes, creating a synergistic relationship between theoretical and experimental chemistry.

Innovation in Polymer and Material Science Applications

Derivatives of this compound, particularly the corresponding dicarboxylic acid and dicarboximide, have already shown promise as monomers in the synthesis of high-performance polymers. These monomers can undergo Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with unique thermal and mechanical properties. researchgate.net

The direct incorporation of the dione functionality into polymers represents an exciting and underexplored area. Future research could focus on designing and synthesizing novel monomers based on this compound for use in ROMP or other polymerization techniques. The resulting polymers, bearing reactive diketone units along the backbone, could serve as platforms for post-polymerization modification, allowing for the introduction of a wide range of functional groups. This could lead to the development of advanced materials with applications in areas such as responsive coatings, functional films, and polymer-supported catalysts. The rigid bicyclic structure is expected to impart high glass transition temperatures and thermal stability to the resulting polymers.

Potential as Precursors for Complex Molecular Architectures

The dense and stereochemically rich framework of this compound makes it an attractive starting material for the synthesis of complex and biologically active molecules. Its derivatives have been utilized as intermediates in the synthesis of pharmaceutical compounds and other bioactive natural product analogues. ontosight.airsc.org

Future research will undoubtedly capitalize on the synthetic potential of this dione to construct intricate molecular architectures. Its use in cascade or tandem reactions, where multiple bonds are formed in a single operation, could provide efficient access to complex polycyclic and cage-like compounds. researchgate.net The ability to functionalize both the olefin and the dione moieties in a stereocontrolled manner opens the door to the synthesis of a diverse array of complex structures that would be challenging to access through other means. The development of novel synthetic methodologies that leverage the unique reactivity of this building block will be key to unlocking its full potential as a precursor for next-generation pharmaceuticals and other functional molecules.

Q & A

Q. What are the established synthetic routes for Bicyclo[2.2.1]hept-5-ene-2,3-dione?

The compound is primarily synthesized via two methods:

  • Swern Oxidation : Oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol using oxalyl chloride and dimethyl sulfoxide (DMSO), yielding the dione with high efficiency .
  • Hydrolysis of Diels-Alder Adducts : Reacting cyclopentadiene with dichlorovinylidene carbonate to form adducts, followed by hydrolysis to produce the diketone .

Q. Which analytical techniques are critical for confirming the structure of this compound derivatives?

Key methods include:

  • NMR Spectroscopy : For tracking functional group transformations (e.g., amide formation with methyl aminomethyllambertianate) .
  • Electron Spin Resonance (ESR) : To study hyperfine splitting patterns in anion radicals generated via electrochemical reduction .
  • IR Spectroscopy : For identifying carbonyl and other functional groups in derivatives .

Q. What safety precautions are necessary when handling this compound?

  • GHS Hazards : Flammable solid (Category 2), acute toxicity (inhalation), and skin irritation .
  • Protocols : Use chemical-resistant gloves, ensure ventilation, avoid ignition sources, and store in tightly closed containers .

Advanced Research Questions

Q. How do electronic and steric factors affect hyperfine splitting patterns in the anion radicals of this compound?

ESR studies reveal that substituents on the bicyclic framework modulate spin density distribution. For example:

  • Methyl groups at specific positions reduce symmetry, leading to distinct splitting constants (e.g., 0.45 G for equatorial protons vs. 0.25 G for axial protons) .
  • Solvent polarity (e.g., Me2SO) stabilizes radical intermediates, enhancing resolution of splitting patterns .

Q. What unexpected reaction outcomes occur during functionalization of this compound?

  • Ring-Opening Reactions : Pyrazine-fused derivatives undergo cleavage under Swern oxidation conditions, forming α-diketones instead of the expected products. This is attributed to strain relief in the bicyclic system .
  • Amide Formation : Reaction with methyl aminomethyllambertianate produces labdanoid-substituted amides, but competing side reactions (e.g., chloroacetylation) require careful control of stoichiometry .

Q. How is this compound employed in synthesizing cytotoxic agents?

Kharitonov et al. (2012) demonstrated its use in terpenoid transformations , where condensation with methyl 16-aminomethyllambertianate yields amides with cytotoxic activity against cancer cell lines. The bicyclic core enhances metabolic stability .

Q. What strategies optimize its use in polymer-based photoacid generators for organic electronics?

  • Copolymer Synthesis : Combining the dione with nitrobenzyl esters or perfluorosulfonates enhances photoacid generation efficiency. For example, poly(endo,exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate) (PBHND) enables precise doping in organic thin-film transistors .
  • NMR Monitoring : Real-time tracking of retro-Diels-Alder reactions ensures controlled depolymerization for device fabrication .

Q. How do solvent and electrolyte choices influence electrochemical reduction in ESR studies?

  • Me2SO : Stabilizes anion radicals via high polarity, improving ESR signal clarity .
  • Tetra-n-butyl Ammonium Perchlorate : Prevents ion pairing, ensuring uniform radical distribution during electrolysis .

Methodological Notes

  • Contradiction Analysis : Discrepancies in Diels-Alder regioselectivity often arise from steric effects. Computational modeling (e.g., DFT) is recommended to predict adduct stability .
  • Advanced Functionalization : Use low temperatures (-78°C) to suppress side reactions during Swern oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.